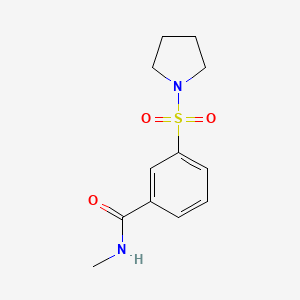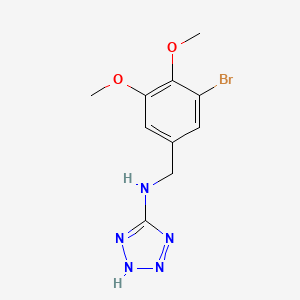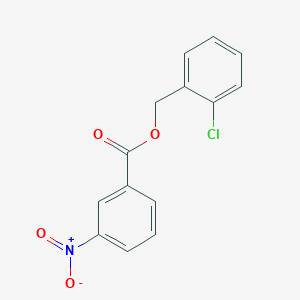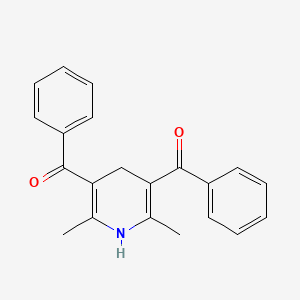
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as QNTC, is a small molecule that has been widely studied for its potential therapeutic applications. It is a derivative of benzothiophene and quinoline, which are organic compounds commonly found in natural products and synthetic drugs. QNTC has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The mechanism of action of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression. It also inhibits the JAK/STAT pathway, which is involved in the regulation of immune responses. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Biochemical and Physiological Effects:
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to modulate the expression of several genes involved in inflammation and cancer progression. In addition, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have a neuroprotective effect by reducing neuronal cell death.
実験室実験の利点と制限
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its biological activity. It has also been shown to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for research on N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's mechanism of action and its interactions with cellular signaling pathways. Additionally, there is interest in exploring the potential of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in vivo, which will be important for its potential use in clinical settings.
In conclusion, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a small molecule that has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects, and has a range of biochemical and physiological effects. While there are advantages and limitations to using N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments, there are several future directions for research that could lead to the development of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based drugs for the treatment of various diseases.
合成法
The synthesis of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 8-aminoquinoline and 2-bromo-1-benzothiophene, which undergo a condensation reaction to form the intermediate 8-(2-bromo-1-benzothiophen-5-ylamino)quinoline. This intermediate is then treated with N,N-dimethylformamide and triethylamine to yield N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and influenza A virus.
特性
IUPAC Name |
N-quinolin-8-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(14-11-22-16-9-2-1-7-13(14)16)20-15-8-3-5-12-6-4-10-19-17(12)15/h3-6,8,10-11H,1-2,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRYXJFUFSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)

![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)